Home > Products > Screening Compounds P19323 > Varenicline tartrate
Varenicline tartrate -

Varenicline tartrate

Catalog Number: EVT-8949703
CAS Number:
Molecular Formula: C17H19N3O6
Molecular Weight: 361.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A benzazepine derivative that functions as an ALPHA4-BETA2 NICOTINIC RECEPTOR partial agonist. It is used for SMOKING CESSATION.
Source and Classification

Varenicline tartrate is classified as a selective nicotinic acetylcholine receptor partial agonist. It is derived from the natural product cytisine, which is found in several plant species. The compound was developed by Pfizer and marketed under the brand name Champix in many countries and Chantix in the United States .

Synthesis Analysis

Methods and Technical Details

The synthesis of varenicline tartrate involves several steps to ensure high purity and quality. One notable method includes dissolving varenicline in water, adding toluene, and basifying with sodium hydroxide aqueous solution. This process allows for the extraction of varenicline free base from the toluene phase. Following distillation and treatment with L-tartaric acid, varenicline L-tartrate is obtained as a white solid with a purity exceeding 99% as measured by high-performance liquid chromatography (HPLC) .

The synthesis process can be summarized as follows:

  1. Dissolve varenicline in water.
  2. Add toluene and basify with sodium hydroxide.
  3. Collect the toluene phase containing varenicline free base.
  4. Distill the toluene.
  5. Add methanol and perform azeotropic distillation.
  6. Treat with L-tartaric acid to obtain varenicline tartrate.
Molecular Structure Analysis

Structure and Data

The molecular structure of varenicline tartrate features a complex bicyclic framework typical of many alkaloids. The structure can be represented as follows:

  • Molecular Formula: C13H13N3C4H6O6C_{13}H_{13}N_{3}\cdot C_{4}H_{6}O_{6}
  • Molecular Weight: 361.35 g/mol

The structural depiction shows that it contains multiple functional groups including hydroxyl groups that contribute to its solubility in water and its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Varenicline tartrate can undergo various chemical reactions typical of organic compounds, including hydrolysis under acidic or basic conditions, which can lead to the formation of degradation products. Stability-indicating methods such as HPLC are employed to assess these reactions, ensuring that any degradation products are well-resolved from the active pharmaceutical ingredient during quality control processes .

For instance, when subjected to accelerated stress conditions (such as heat or light), varenicline can degrade into several by-products that must be monitored closely for safety and efficacy in pharmaceutical formulations .

Mechanism of Action

Process and Data

Varenicline acts primarily as a partial agonist at nicotinic acetylcholine receptors in the brain. By binding to these receptors, it stimulates dopamine release while simultaneously blocking nicotine from attaching to these sites. This dual action helps alleviate withdrawal symptoms while reducing the pleasurable effects associated with smoking .

The mechanism can be summarized as follows:

  1. Partial Agonism: Activates nicotinic receptors to release dopamine.
  2. Antagonism: Prevents nicotine from binding to these receptors.

This mechanism not only assists in reducing cravings but also diminishes the rewarding effects of nicotine consumption.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water.
  • Melting Point: Not specified in available literature but typically assessed through thermal analysis.

Chemical Properties

  • pH: Typically formulated at a pH around 3.5 for stability.
  • Stability: Sensitive to light and moisture; requires proper storage conditions.

Analytical methods such as ultra-performance liquid chromatography (UPLC) have been developed for quantifying varenicline tartrate in pharmaceutical formulations, demonstrating its stability under specified conditions .

Applications

Scientific Uses

Varenicline tartrate is primarily used in clinical settings for smoking cessation therapy. It is effective in reducing withdrawal symptoms and cravings associated with nicotine addiction. Additionally, it has been studied for potential applications beyond smoking cessation, including its effects on other forms of substance dependence and mental health disorders due to its action on nicotinic receptors .

Introduction to Varenicline Tartrate in Academic Research

Academic Significance in Nicotinic Acetylcholine Receptor Pharmacology

Varenicline tartrate (7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine tartrate) exhibits exceptional binding specificity for α4β2 nicotinic acetylcholine receptor subtypes, the principal mediators of nicotine dependence in the mesolimbic dopaminergic pathway. Electrophysiological and neurochemical studies confirm its partial agonist activity at these receptors, stimulating receptor-mediated dopamine release at approximately 40-60% of nicotine's efficacy while competitively inhibiting nicotine binding [1] [3] [5]. This dual mechanism simultaneously alleviates withdrawal symptoms and prevents nicotine reinforcement—a pharmacological profile unattainable with full agonists or antagonists alone. The compound's high receptor subtype selectivity is quantified by binding affinity differentials: >500-fold preference for α4β2 over α3β4 receptors, >3,500-fold over α7 receptors, and >20,000-fold over neuromuscular α1βγδ receptors [3] [6] [8]. This specificity makes it an indispensable research tool for isolating α4β2 receptor functions in neuropharmacological studies.

Table 1: Receptor Binding Profile of Varenicline Tartrate

Receptor SubtypeKi (nM)Relative Affinity vs. α4β2Functional Activity
α4β20.09-0.6Reference (1x)Partial agonist
α3β413-322~500-fold lowerPartial agonist
α7100-3500>3,500-fold lowerFull/super agonist
α1βγδ3540>20,000-fold lowerNot significant
5-Hydroxytryptamine-3350>2,000-fold lowerAntagonist

Beyond smoking cessation, varenicline tartrate enables critical investigation into nicotinic acetylcholine receptor involvement in cognitive processes, mood regulation, and neuroprotection. In vitro studies demonstrate its activation of ERK1/2 and p38 signaling pathways at 100μM concentrations, suggesting receptor-mediated intracellular signaling effects that extend beyond dopamine modulation [6]. In vivo research utilizing the compound reveals functional interactions between nicotinic acetylcholine receptors and other neurotransmitter systems, including evidence of antidepressant-like activity in murine forced swim tests and attenuation of alcohol-seeking behaviors through nucleus accumbens mechanisms [6] [8]. These multidimensional research applications highlight its academic value as a receptor-specific probe for dissecting complex neurocircuitry.

Historical Development and Intellectual Foundations

The intellectual genesis of varenicline tartrate originates from mid-20th century observations with cytisine, a natural plant alkaloid used in Eastern European smoking cessation products. Isolated from Cytisus laborinum (Golden Rain acacia), cytisine demonstrated potential but suffered from poor bioavailability (15-25%), limited central nervous system penetration, and suboptimal receptor kinetics [1] [2] [4]. Pfizer scientists initiated a structure-activity relationship campaign in 1993 to optimize this scaffold, recognizing cytisine's potential as a partial agonist template but requiring enhanced pharmacokinetic and pharmacodynamic properties. The program's foundational hypothesis held that an ideal anti-addiction agent would combine partial agonist effects to mitigate withdrawal with antagonist properties to block drug reinforcement—a concept validated by earlier studies combining nicotine (agonist) with mecamylamine (antagonist) [2] [4].

Critical molecular innovations transformed the cytisine scaffold into the optimized varenicline structure:

  • Core Scaffold Modification: Replacement of cytisine's pyridone ring with an aminobenzazepine system, creating a rigid tricyclic structure that maintained hydrogen bonding motifs critical for α4β2 binding while improving metabolic stability [2]
  • Amino Group Positioning: Strategic incorporation of a secondary amine at the C9 position (vs cytisine's C10 primary amine) enhanced receptor interactions and blood-brain barrier penetration [2]
  • Heteroatom Integration: Introduction of a pyrazine ring improved water solubility and oral bioavailability (>90% vs cytisine's 60-70%) while retaining nanomolar receptor affinity [2] [3]

Table 2: Molecular Evolution from Cytisine to Varenicline Tartrate

PropertyCytisineEarly AnalogsVarenicline Tartrate
Natural precursorYesSemi-syntheticSynthetic
α4β2 Ki (nM)0.47-1.00.8-5.00.09-0.25
Oral bioavailability15-25%40-60%>90%
Plasma half-life2-4 hours8-12 hours24 hours
Brain penetrance (B/P ratio)0.2-0.41.0-1.53.5
Functional efficacy70% vs nicotine30-90%40-60%

The pivotal discovery emerged when dinitration of benzazepine intermediates unexpectedly yielded fused quinoxaline derivatives. Subsequent structure-activity relationship refinement identified that hydrogen substitution at the quinoline nitrogen position (compound 1, later designated varenicline) provided optimal partial agonist characteristics with minimal off-target activity [2]. This synthetic pathway represented a significant departure from natural product derivatization, exemplifying rational design principles applied to addiction therapeutics. The intellectual foundation combined Rose and Levin's theoretical framework for combined agonist/antagonist therapy with emerging structural biology insights into nicotinic acetylcholine receptor pharmacology [2] [4].

Role in Advancing Partial Agonist Theory for Addiction Therapeutics

Varenicline tartrate constitutes the clinical validation of partial agonist theory for substance dependence—a conceptual framework previously established for opioid addiction (buprenorphine) but unproven for other receptor systems. Its mechanism operates through two temporally distinct phases: Initial α4β2 receptor stimulation maintains moderate dopamine tone (40-60% of nicotine's effect) during early abstinence, preventing acute withdrawal. Subsequent nicotine blockade then extinguishes the reward cycle by preventing receptor overstimulation during relapse attempts [1] [3] [5]. This dual action directly translates into measurable neurochemical outcomes: In vivo microdialysis shows varenicline reduces nicotine-evoked nucleus accumbens dopamine release by 60-80% compared to nicotine alone [6] [8].

The compound's research applications have significantly expanded partial agonist theory beyond nicotine dependence:

  • Alcohol Dependence: Varenicline tartrate reduces ethanol self-administration in rodents by modulating dopamine release in the nucleus accumbens core via α4β2 receptors, independent of nicotine effects [8]
  • Polysubstance Models: At 0.004–0.04 mg/kg/hour intravenous infusion, the compound decreases nicotine self-administration by 65-80% in nicotine/cocaine co-dependent primates without affecting food-motivated behaviors, demonstrating specificity for reward pathways [6]
  • Cognitive Applications: Partial agonism enhances prefrontal cortex glutamatergic signaling while preventing excessive receptor desensitization, potentially explaining pro-cognitive effects observed in schizophrenia models [7]

Table 3: Preclinical Efficacy in Addiction Models

Model SystemDosing RegimenKey OutcomeTheoretical Implication
Rat nicotine self-administration0.5-1.0 mg/kg subcutaneous60-75% reduction in nicotine intakeDose-dependent partial agonist efficacy
Mouse ethanol preference2.0 mg/kg intraperitoneal40-50% reduction in ethanol consumptionCross-substance application potential
Cocaine/nicotine co-dependence (primate)0.04 mg/kg/hour intravenous78% reduction in nicotine+cocaine self-administrationPolysubstance treatment model
Context-induced alcohol relapse1.0 mg/kg twice daily oral3-fold reduction in alcohol-seeking vs controlExtinction of conditioned cues

Clinical trial methodology for partial agonists underwent significant refinement during varenicline development. The 104-week randomized study (n=392) demonstrated sustained abstinence rates of 29.2% with varenicline plus counseling versus 18.8% with counseling alone (odds ratio 1.78, 95% confidence interval 1.10–2.86), establishing long-term efficacy previously unattained with nicotine replacement therapies [10]. This outcome validated two theoretical principles: that partial agonism provides neuroadaptation superior to antagonist approaches, and that sustained receptor modulation can alter addiction trajectories beyond the treatment period. The study further demonstrated that continuous abstinence rates diverged progressively between partial agonist and behavioral approaches, supporting the hypothesis that receptor normalization requires extended modulation [10].

The theoretical framework advanced by varenicline research now informs development of partial agonists targeting opioid (κ-opioid receptor partial agonists), cannabinoid (CB1 partial agonists), and glutamate (mGluR2/3 partial agonists) systems. Its success demonstrates that carefully tuned intrinsic activity (20-60% of full agonists) combined with high receptor occupancy achieves optimal balance between withdrawal mitigation and reward blockade—a fundamental principle being translated across addiction therapeutics [2] [4] [7].

Properties

Product Name

Varenicline tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

InChI

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

TWYFGYXQSYOKLK-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.